4-Hydroxymandelate

Descripción general

Descripción

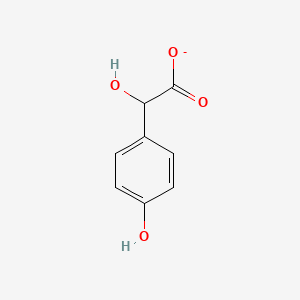

4-hydroxymandelate is a 2-hydroxycarboxylate that is obtained by removal of a proton from the carboxylic acid group of 4-hydroxymandelic acid. It is a 2-hydroxy carboxylate and a member of phenols. It derives from a mandelate. It is a conjugate base of a 4-hydroxymandelic acid.

Aplicaciones Científicas De Investigación

Biosynthesis and Metabolic Engineering

Recent studies have highlighted the potential of metabolic engineering to enhance the production of 4-hydroxymandelate. For instance, a study demonstrated the successful fermentation of this compound using genetically modified Escherichia coli, achieving a high yield of 194.87 mM (32.768 g/L) in just 76 hours. This was accomplished through directed evolution and metabolic engineering strategies that addressed challenges such as precursor supply and enzyme activity limitations .

Table 1: Key Findings in this compound Production

Role in Coenzyme Q10 Biosynthesis

This compound has been identified as a crucial intermediate in the biosynthesis of coenzyme Q10 (CoQ10), which is vital for cellular respiration and energy production. A study revealed that 4-HMA is synthesized by hydroxyphenylpyruvate dioxygenase-like (HPDL) in human cells, linking it to neurological diseases associated with HPDL deficiencies . This connection underscores the importance of understanding 4-HMA's role in metabolic pathways and its potential implications for treating related disorders.

Antioxidant Properties and Health Benefits

The antioxidant properties of phenolic compounds, including this compound, have garnered attention for their potential health benefits. These compounds can mitigate oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular conditions. Research indicates that antioxidants derived from natural sources can enhance human health by reducing inflammation and improving metabolic functions .

Applications in Food and Cosmetics

In the food industry, this compound is recognized for its flavoring properties and potential health benefits as a natural antioxidant. Its use in food packaging is also being explored due to its ability to scavenge free radicals and extend shelf life . In cosmetics, compounds with antioxidant properties are increasingly sought after for their ability to protect skin from oxidative damage.

Case Studies on Enzymatic Applications

Several studies have focused on the enzymatic applications of this compound synthase (HMS). For example, research has shown that engineered HMS can effectively convert l-phenylalanine into benzaldehyde, a compound widely used in flavoring agents . This highlights the versatility of enzymes involved in the biosynthesis of aromatic compounds and their industrial relevance.

Table 2: Enzymatic Applications of this compound Synthase

Análisis De Reacciones Químicas

2.1. Enzymatic Oxidation to 4-Hydroxyphenylglyoxylic Acid

Hydroxymandelate oxidase (HMO) catalyzes the oxidation of ( S )-4-HMA to 4-hydroxyphenylglyoxylic acid (4-HPGA):

Engineered HMO mutants (e.g., A80G-T159S-T162Q) enhance catalytic efficiency by 23-fold through optimized FMN orientation and substrate binding .

HMO Mutant Performance

| Mutant | (mMs) | Improvement |

|---|---|---|

| Wild-type HMO | 0.45 | Baseline |

| A80G-T159S-T162Q | 10.3 | 23x |

2.2. Oxidative Decarboxylation

The Y128F mutant of p-hydroxymandelate oxidase (Hmo) performs a four-electron oxidative decarboxylation, converting 4-HMA to benzoylformate:

This reaction involves direct hydride transfer to FMN .

3.1. Benzylic vs. Aromatic Hydroxylation

-

HMS directs hydroxylation to the benzylic position via a hydrogen atom abstraction/rebound mechanism , mediated by Fe(IV)=O .

-

In contrast, 4-hydroxyphenylpyruvate dioxygenase (HPPD) hydroxylates the aromatic ring , forming a ring epoxide intermediate .

Comparison of Hydroxylation Pathways

| Enzyme | Target Site | Mechanism | Kinetic Isotope Effect (KIE) |

|---|---|---|---|

| HMS | Benzylic carbon | Fe(IV)=O abstraction/rebound | |

| HPPD | C1 aromatic ring | Epoxide formation |

4.1. Structural Determinants of Reactivity

HMS exhibits substrate promiscuity for α-oxo acids with aromatic substituents. Hydrophobic interactions in the active site (e.g., Val152, Phe155) govern substrate binding and regioselectivity .

QSAR Analysis of Substrates

| Substrate | Relative | Hydrophobicity (LogP) |

|---|---|---|

| 4-Hydroxyphenylpyruvate | 100% | 1.2 |

| Phenylpyruvate | 75% | 1.5 |

4.2. Enantioselectivity Engineering

Directed evolution of HMS in Saccharomyces cerevisiae improved 4-HMA titers to 1 g/L by blocking competing pathways (e.g., Ehrlich pathway) and optimizing flux through the aromatic amino acid pathway .

5.1. Cascade Reactions for High-Yield Production

Combining HMO with mandelic acid racemase (MR) and catalase (KatE) enables 93% yield of 4-HPGA from racemic 4-HMA, achieving concentrations up to 426 mM in E. coli systems .

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.